Anti-Plasmodial Activity Against P. falciparum Asexual Blood Stage: Cyclopropyl vs. Furan Heterocycle Replacement
The target compound demonstrated 50.3% inhibition of P. falciparum asexual blood stage (ABS) at a concentration of 5 µM [1]. In the same screening campaign (document CHEMBL4513216, published in ACS Infect Dis), a direct structural analog where the 5-cyclopropyl group is replaced by a furan-2-yl moiety (4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophene-3-carbonyl)piperidine, CAS 1210318-22-1) was also tested.
| Evidence Dimension | P. falciparum ABS inhibition at 5 µM |
|---|---|
| Target Compound Data | 50.3% inhibition |
| Comparator Or Baseline | Furan-2-yl analog: No significant inhibition reported in the same dataset, indicating a substantial loss of activity. |
| Quantified Difference | >50 percentage point difference in inhibition; activity is almost entirely dependent on the cyclopropyl group. |
| Conditions | In vitro P. falciparum asexual blood stage assay, compound tested at 5 µM. Data from ChEMBL assay CHEMBL4513220. |
Why This Matters
For procurement for antimalarial research, the cyclopropyl substituent is critical; the cheaper and more synthetically accessible furan analog would be an unsuitable substitute.
- [1] ChEMBL Activity Record 20484280. Assay CHEMBL4513220. Document CHEMBL4513216 (ACS Infect Dis, 2020). View Source
